molecular formula C22H14ClN3OS B4738178 3-(1H-benzimidazol-2-ylthio)-6-chloro-4-phenyl-2(1H)-quinolinone

3-(1H-benzimidazol-2-ylthio)-6-chloro-4-phenyl-2(1H)-quinolinone

Cat. No. B4738178
M. Wt: 403.9 g/mol
InChI Key: PQAUGJLQCACEJE-UHFFFAOYSA-N
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Description

The compound belongs to a class of heterocyclic compounds that have drawn interest for their complex structures and potential in various applications. These compounds, including quinolinones and benzimidazoles, are noted for their diverse biological activities and chemical properties, leading to research into their synthesis, structure, and applications in fields like medicinal chemistry and material science.

Synthesis Analysis

The synthesis of quinolinone derivatives, including those related to the specified compound, often involves multi-step reactions starting from quinolin-4(1H)-ones. For example, a study by Staskun et al. (1993) describes a method to produce novel quinolinone derivatives through reactions with sodium dichloroisocyanurate in methanolic aqueous alkali, highlighting the versatility of synthetic approaches for this class of compounds (Staskun & Es, 1993).

Molecular Structure Analysis

Crystal structure and molecular analysis of benzimidazole and quinolinone derivatives reveal detailed insights into their molecular frameworks. For instance, Guillon et al. (2018) performed single-crystal X-ray diffraction to characterize the crystal structure of a related compound, indicating the importance of structural analysis in understanding the chemical behavior and potential applications of these molecules (Guillon et al., 2018).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on the specific compound and its biological target. Some benzimidazole derivatives have been found to have antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can vary widely depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

Research into benzimidazole derivatives is ongoing, with many studies focusing on their potential applications in medicinal chemistry. Future research directions may include the development of new synthetic methods, exploration of new biological activities, and the design of new drug candidates .

properties

IUPAC Name

3-(1H-benzimidazol-2-ylsulfanyl)-6-chloro-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3OS/c23-14-10-11-16-15(12-14)19(13-6-2-1-3-7-13)20(21(27)24-16)28-22-25-17-8-4-5-9-18(17)26-22/h1-12H,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAUGJLQCACEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-benzimidazol-2-ylsulfanyl)-6-chloro-4-phenylquinolin-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1H-benzimidazol-2-ylthio)-6-chloro-4-phenyl-2(1H)-quinolinone
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3-(1H-benzimidazol-2-ylthio)-6-chloro-4-phenyl-2(1H)-quinolinone
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3-(1H-benzimidazol-2-ylthio)-6-chloro-4-phenyl-2(1H)-quinolinone
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3-(1H-benzimidazol-2-ylthio)-6-chloro-4-phenyl-2(1H)-quinolinone
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3-(1H-benzimidazol-2-ylthio)-6-chloro-4-phenyl-2(1H)-quinolinone
Reactant of Route 6
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3-(1H-benzimidazol-2-ylthio)-6-chloro-4-phenyl-2(1H)-quinolinone

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